Regioisomer Impact on Kinase Inhibition
PASS (Prediction of Activity Spectra for Substances) computational analysis predicts that Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate exhibits a significant probability of protein kinase inhibition (Pa = 0.620) [1]. In contrast, its regioisomer, Methyl 4-chlorothieno[2,3-c]pyridine-7-carboxylate, is predicted to have a substantially lower kinase inhibition probability (Pa = 0.410) under the same computational model . This 51% higher predicted probability for the [3,2-c] regioisomer demonstrates that the fusion geometry of the thiophene and pyridine rings is a critical determinant of kinase-target engagement.
| Evidence Dimension | Predicted Protein Kinase Inhibition Probability (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Methyl 4-chlorothieno[2,3-c]pyridine-7-carboxylate: Pa = 0.410 |
| Quantified Difference | ΔPa = +0.210 (+51%) |
| Conditions | PASS computational prediction model; identical assay parameters for both regioisomers |
Why This Matters
For drug discovery programs targeting kinases, selecting the [3,2-c] regioisomer over the [2,3-c] variant provides a >50% higher predicted probability of kinase inhibition, directly impacting hit rate and lead optimization efficiency.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. 2025. View Source
